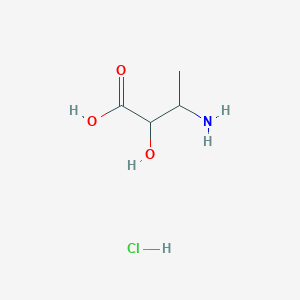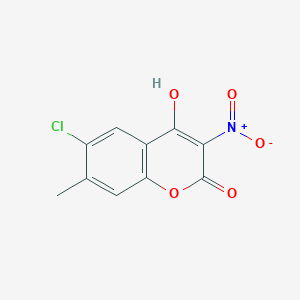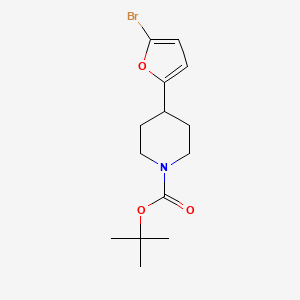
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, also known as ODZ10117, is a small molecule compound that has shown potential in scientific research for its ability to modulate protein-protein interactions.
Wirkmechanismus
Target of Action
The compound, also known as (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, is a complex molecule that contains an imidazole ring . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is believed that imidazole-containing compounds like this one bind to certain proteins, which then activate or inhibit the activity of certain enzymes or receptors. This action then leads to changes in cellular processes or functions.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone in lab experiments is its ability to selectively inhibit specific protein-protein interactions, which can help researchers better understand the downstream signaling pathways that are regulated by these interactions. However, one limitation is that (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone is a small molecule compound, which can limit its ability to penetrate cell membranes and reach its target proteins.
Zukünftige Richtungen
There are several future directions for the research and development of (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of analogs of (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone with improved pharmacokinetic properties, such as increased cell membrane permeability. Additionally, further research is needed to better understand the downstream signaling pathways that are regulated by the protein-protein interactions targeted by (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone, which could lead to the development of new therapeutic agents for the treatment of cancer.
Synthesemethoden
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone can be synthesized using a two-step process. The first step involves the synthesis of 3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine, which is then reacted with 1H-imidazole-5-carboxaldehyde to form (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. The purity and yield of the compound can be improved by using various purification methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
(3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has shown potential in scientific research for its ability to modulate protein-protein interactions. Specifically, it has been shown to inhibit the interaction between the transcription factors c-Myc and Max, which are involved in the regulation of cell growth and proliferation. This inhibition leads to decreased cell viability and increased apoptosis in cancer cells. (3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has also been shown to inhibit the interaction between the protein p53 and its negative regulator MDM2, which is involved in the regulation of cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
1H-imidazol-5-yl-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-16(14-6-17-9-18-14)21-7-12(11-4-2-1-3-5-11)13(8-21)15-19-10-23-20-15/h1-6,9-10,12-13H,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUSFVPECDOMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CN=CN2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-fluoro-N-[2-(piperazin-1-yl)ethyl]benzamide](/img/structure/B2905649.png)

![tert-Butyl N-[(3S)-1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2905651.png)
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)


![2-Phenyl-1-{4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}-1-butanone](/img/structure/B2905657.png)
![Tert-butyl N-[6-(aminomethyl)-2,3-dihydro-1,4-benzodioxin-5-yl]carbamate](/img/structure/B2905658.png)

